Laropiprant methyleste
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laropiprant methyleste is a derivative of laropiprant, a potent and selective antagonist of the prostaglandin D2 receptor (DP1). Laropiprant was initially developed to reduce niacin-induced flushing in patients undergoing treatment for dyslipidemia. The compound has shown potential in various therapeutic applications, particularly in reducing allergic reactions and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of laropiprant methyleste involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a suitable aromatic compound with a halogenating agent to introduce halogen atoms.
Substitution reactions: The halogenated intermediate undergoes nucleophilic substitution reactions with appropriate nucleophiles to introduce functional groups.
Methylation: The final step involves the methylation of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction rates .
化学反応の分析
Types of Reactions
Laropiprant methyleste undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace halogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating inflammatory responses and allergic reactions.
Medicine: Explored as a therapeutic agent for reducing niacin-induced flushing and treating allergic disorders.
作用機序
Laropiprant methyleste exerts its effects by antagonizing the prostaglandin D2 receptor (DP1). This receptor is involved in the vasodilation and inflammatory responses mediated by prostaglandin D2. By blocking this receptor, this compound reduces vasodilation and inflammation, making it effective in treating conditions like niacin-induced flushing and allergic reactions .
類似化合物との比較
Similar Compounds
Laropiprant: The parent compound, also a DP1 antagonist, used in combination with niacin for dyslipidemia treatment.
Ramatroban: A dual CRTH2 and thromboxane prostanoid receptor antagonist, used for allergic rhinitis.
Setipiprant: A CRTH2 antagonist investigated for asthma and allergic diseases.
Uniqueness
Laropiprant methyleste stands out due to its specific methylation, which may enhance its pharmacokinetic properties and efficacy compared to its parent compound and other similar antagonists .
特性
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCIUPAZKIUWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。